![molecular formula C16H16ClN3O2S B2442014 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine CAS No. 2225105-36-0](/img/structure/B2442014.png)
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine, also known as CP-31398, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much scientific research.
作用機序
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine stabilizes the p53 protein by binding to its core domain and inducing a conformational change that enhances its DNA-binding activity. This leads to increased expression of p53 target genes, including those involved in cell cycle arrest, DNA repair, and apoptosis. 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has also been shown to inhibit the interaction between p53 and its negative regulator, MDM2, further enhancing its tumor-suppressive activity.
Biochemical and Physiological Effects:
In addition to its effects on the p53 pathway, 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of many proteins, including those involved in cancer cell growth and proliferation. 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
実験室実験の利点と制限
One advantage of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine for lab experiments is that it has been well-studied and characterized, with a clear mechanism of action and known targets. This makes it a useful tool for investigating the p53 pathway and its role in cancer development and progression. However, one limitation is that 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has relatively low potency and selectivity, meaning that high concentrations may be required to achieve therapeutic effects. This can make it difficult to interpret experimental results and may limit its potential clinical applications.
将来の方向性
There are several potential future directions for research on 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine. One area of interest is the development of more potent and selective p53 stabilizers, which could have greater therapeutic potential and fewer side effects. Another area of interest is the investigation of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further research is needed to better understand the biochemical and physiological effects of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine and its potential applications in other disease contexts.
合成法
The synthesis of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine involves several steps, including the reaction of 4-chloroacetophenone with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-1,3-butadiene. This compound is then reacted with hydrazine hydrate to form 4-chloro-1-(hydrazinylidene)-1,3-butadiene, which is subsequently reacted with 3-pyrrolidin-1-ylpyrazine-2,6-dione to form 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine.
科学的研究の応用
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has been studied for its potential therapeutic applications in cancer treatment, specifically as a p53 stabilizing agent. The p53 protein is a tumor suppressor that is often mutated or inactivated in cancer cells, leading to uncontrolled cell growth and proliferation. 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has been shown to stabilize the p53 protein, allowing it to function properly and inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-15-3-1-13(2-4-15)6-10-23(21,22)20-9-5-14(12-20)16-11-18-7-8-19-16/h1-4,6-8,10-11,14H,5,9,12H2/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMNQANYXBQPHF-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC=CN=C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(4-Chlorophenyl)ethenesulfonyl]pyrrolidin-3-yl}pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

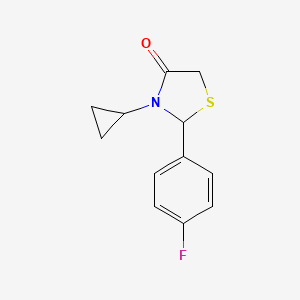

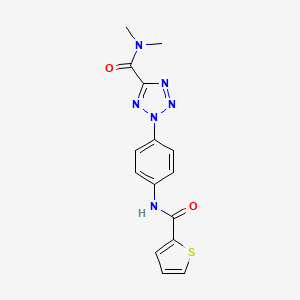

![N,N-diethyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2441940.png)
![ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2441942.png)
![Potassium;2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2441943.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)
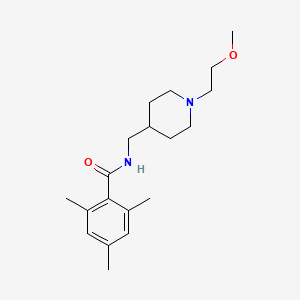
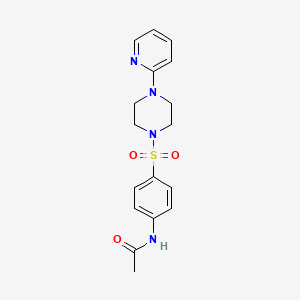
![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)
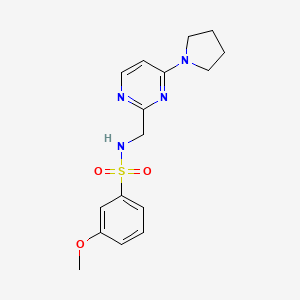

![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)